3-(Ethylsulfanyl)prop-2-enoic acid
Description
3-(Ethylsulfanyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring an ethylsulfanyl (C₂H₅S-) substituent at the β-position. The ethylsulfanyl group introduces steric and electronic effects that influence its chemical behavior, such as nucleophilic addition at the α,β-unsaturated system or participation in hydrogen-bonding networks.
Properties
CAS No. |
103755-64-2 |
|---|---|
Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
3-ethylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C5H8O2S/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7) |
InChI Key |
SVCFUZKOYURFQX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC=CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data for 3-(Ethylsulfanyl)prop-2-enoic acid are absent, comparisons can be drawn to compounds with analogous functional groups or substitution patterns:
Table 1: Key Structural and Functional Comparisons
Reactivity and Functional Group Interactions
- α,β-Unsaturation: Like other α,β-unsaturated acids, this compound is expected to undergo Michael additions or conjugate nucleophilic attacks.
- Hydrogen Bonding: Thioethers (C–S–C) are weaker hydrogen-bond acceptors than ethers (C–O–C) but may still participate in non-covalent interactions, as seen in crystal engineering studies .
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